2-Pyridin-2-ylbenzo[de]isoquinoline-1,3-dione
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Overview
Description
2-(2-pyridyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-pyridyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the use of aryne intermediates. One common method is the aza Diels–Alder reaction, where 1,2,4-triazines act as dienes and aryne intermediates act as dienophiles. This reaction is carried out in anhydrous toluene at 140°C under an argon atmosphere for 24-36 hours . The aryne intermediates are generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes .
Industrial Production Methods
While specific industrial production methods for 2-(2-pyridyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-pyridyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the pyridyl and isoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and various amines are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-pyridyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific photophysical and coordination properties.
Mechanism of Action
The mechanism of action of 2-(2-pyridyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets. As a ligand, it can form complexes with transition metal cations, influencing their reactivity and stability . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-1-(2-pyridyl)isoquinoline: Similar in structure but with a cyano group at position 3.
Benzo[h]isoquinoline: Another isoquinoline derivative with different substitution patterns.
Uniqueness
2-(2-pyridyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand and its potential biological activities make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C17H10N2O2 |
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Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-12-7-3-5-11-6-4-8-13(15(11)12)17(21)19(16)14-9-1-2-10-18-14/h1-10H |
InChI Key |
RPXAHSBAMDTATP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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